molecular formula C22H36O10 B12291908 [2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate

[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate

Cat. No.: B12291908
M. Wt: 460.5 g/mol
InChI Key: YQYGIWWSRQRBBQ-UHFFFAOYSA-N
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Description

[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate is a complex organic compound with a unique structure It is characterized by multiple acetoxy groups and an octoxy substituent on an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate typically involves the acetylation of a precursor molecule. One common method involves the reaction of an oxolane derivative with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography ensures the isolation of the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields alcohols, while oxidation can produce ketones or carboxylic acids .

Mechanism of Action

The mechanism of action of [2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate involves its interaction with specific molecular targets. The acetoxy groups can be hydrolyzed by esterases, releasing acetic acid and the corresponding alcohol. This process can modulate the activity of enzymes and pathways involved in acetylation and deacetylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate is unique due to its combination of multiple acetoxy groups and an octoxy substituent on an oxolane ring.

Properties

Molecular Formula

C22H36O10

Molecular Weight

460.5 g/mol

IUPAC Name

[2-acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate

InChI

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(32-22)18(29-15(3)24)13-28-14(2)23/h18-22H,6-13H2,1-5H3

InChI Key

YQYGIWWSRQRBBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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